molecular formula C45H39F2N5O12S B12385995 PI3K-IN-41

PI3K-IN-41

Cat. No.: B12385995
M. Wt: 911.9 g/mol
InChI Key: SQZMHFUFHLUQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PI3K-IN-41 is a potent inhibitor of the phosphatidylinositol-3-kinase (PI3K) family, specifically targeting the PI3K alpha isoform.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K-IN-41 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

PI3K-IN-41 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

PI3K-IN-41 has a wide range of scientific research applications, including:

Mechanism of Action

PI3K-IN-41 exerts its effects by inhibiting the activity of the PI3K alpha isoform. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, survival, and proliferation. By blocking this pathway, this compound effectively reduces tumor growth and enhances the efficacy of other anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PI3K-IN-41

This compound is unique due to its high selectivity and potency towards the PI3K alpha isoform. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other PI3K inhibitors .

Properties

Molecular Formula

C45H39F2N5O12S

Molecular Weight

911.9 g/mol

IUPAC Name

N-[[7-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-oxochromen-3-yl]methyl]-2,4-difluoro-N-[2-methoxy-5-[4-methyl-8-(oxan-4-yloxy)quinazolin-6-yl]pyridin-3-yl]benzenesulfonamide

InChI

InChI=1S/C45H39F2N5O12S/c1-25-34-14-27(16-41(43(34)50-24-49-25)63-32-9-11-61-12-10-32)28-15-37(44(60-4)48-21-28)51(65(56,57)42-8-6-31(46)18-35(42)47)22-29-13-26-5-7-33(19-38(26)64-45(29)53)62-23-30-17-39(58-2)40(59-3)20-36(30)52(54)55/h5-8,13-21,24,32H,9-12,22-23H2,1-4H3

InChI Key

SQZMHFUFHLUQNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=N1)OC3CCOCC3)C4=CC(=C(N=C4)OC)N(CC5=CC6=C(C=C(C=C6)OCC7=CC(=C(C=C7[N+](=O)[O-])OC)OC)OC5=O)S(=O)(=O)C8=C(C=C(C=C8)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.